
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one, also known as CP-122,721, is a chemical compound that belongs to the class of piperazinone derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,721 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one increases the levels of dopamine in the synaptic cleft, which can improve cognitive function and reduce impulsivity and addictive behaviors.
Biochemical and Physiological Effects:
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce impulsivity and addictive behaviors. In animal models, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been shown to improve working memory and attention, and reduce hyperactivity and impulsivity. 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one may have limitations in terms of its specificity and selectivity, and further studies are needed to fully understand its pharmacological properties.
Orientations Futures
There are several future directions for the research on 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one. One potential application is in the treatment of ADHD, where 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one may improve cognitive function and reduce impulsivity and hyperactivity. Another potential application is in the treatment of drug addiction, where 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one may reduce drug-seeking behavior and relapse. Further studies are needed to fully understand the potential therapeutic applications of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one, as well as its pharmacological properties and limitations.
Méthodes De Synthèse
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one involves the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetyl bromide to form the intermediate 2-chloro-6-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with prop-2-enoyl piperazine in the presence of a base to yield the final product, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one. The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. In animal models, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been shown to increase dopamine levels in the brain, which may improve cognitive function and reduce impulsivity and addictive behaviors.
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-10(18)17-7-6-16-13(19)12(17)11-8(14)4-3-5-9(11)15/h2-5,12H,1,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOYYGFZKYWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)
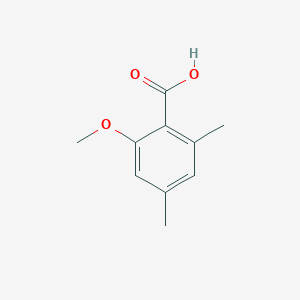
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)
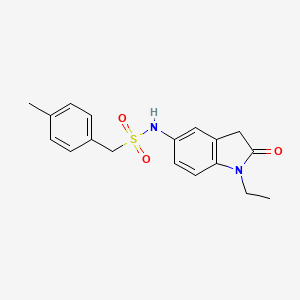


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
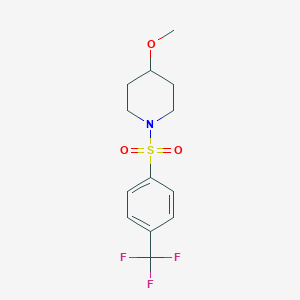
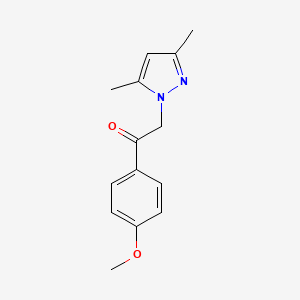

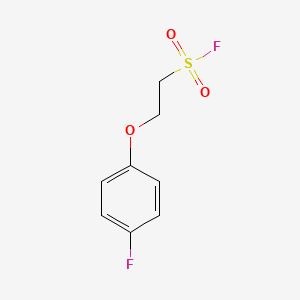
![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)